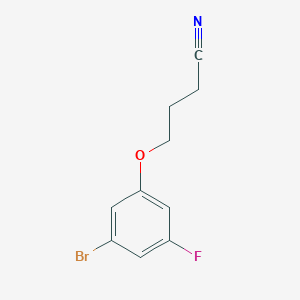

4-(3-Bromo-5-fluoro-phenoxy)butanenitrile

描述

4-(3-Bromo-5-fluoro-phenoxy)butanenitrile is a nitrile-containing organic compound characterized by a phenoxy group substituted with bromine and fluorine at the 3- and 5-positions, respectively, attached to a butanenitrile backbone. Nitriles like this are often intermediates in organic synthesis, particularly in agrochemical and pharmaceutical research, due to their reactivity in forming amines, carboxylic acids, or heterocycles .

属性

IUPAC Name |

4-(3-bromo-5-fluorophenoxy)butanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrFNO/c11-8-5-9(12)7-10(6-8)14-4-2-1-3-13/h5-7H,1-2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVMHTZKJMRXGNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)OCCCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Nucleophilic Aromatic Substitution (SNAr)

The most widely reported method involves nucleophilic substitution between 3-bromo-5-fluorophenol and 4-bromobutanenitrile. The phenolic oxygen acts as a nucleophile, displacing bromide from the alkyl nitrile under basic conditions.

Reaction Conditions :

-

Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

-

Solvent : Dimethylformamide (DMF) or acetonitrile

-

Temperature : 80–100°C

-

Time : 12–24 hours

Mechanistic Insight :

The base deprotonates the phenol, enhancing its nucleophilicity. The electron-withdrawing bromine and fluorine substituents on the aromatic ring activate the para-position for substitution, directing the alkoxy group to the desired position.

Yield Optimization :

-

Excess 4-bromobutanenitrile (1.5 equivalents) improves conversion.

-

Anhydrous conditions prevent hydrolysis of the nitrile group.

Mitsunobu Reaction

The Mitsunobu reaction offers an alternative pathway, particularly for sterically hindered substrates. This method couples 3-bromo-5-fluorophenol with 4-hydroxybutanenitrile using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

Reaction Conditions :

-

Reagents : DEAD (1.2 equiv), PPh₃ (1.2 equiv)

-

Solvent : Tetrahydrofuran (THF)

-

Temperature : 0°C to room temperature

-

Time : 4–6 hours

Advantages :

-

High regioselectivity and mild conditions.

-

Avoids strong bases, preserving acid-sensitive functional groups.

Limitations :

-

Costly reagents limit scalability.

-

Requires strict moisture control.

Ullmann-Type Coupling

Copper-catalyzed Ullmann coupling enables the formation of the ether bond between 3-bromo-5-fluorophenol and 4-bromobutanenitrile. This method is advantageous for substrates prone to elimination under SNAr conditions.

Reaction Conditions :

-

Catalyst : CuI (10 mol%)

-

Ligand : 1,10-Phenanthroline (20 mol%)

-

Base : K₃PO₄

-

Solvent : DMSO

-

Temperature : 120°C

-

Time : 24–48 hours

Key Considerations :

-

Ligand selection critically influences reaction efficiency.

-

Elevated temperatures accelerate coupling but may degrade the nitrile group.

Reaction Optimization and Kinetic Studies

Solvent Effects

Polar aprotic solvents like DMF and DMSO enhance ionic intermediate stability in SNAr reactions, while THF and acetonitrile balance solubility and reactivity in Mitsunobu and Ullmann protocols.

Table 1: Solvent Impact on Reaction Yield

| Solvent | Reaction Type | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | SNAr | 78 | 95 |

| THF | Mitsunobu | 85 | 97 |

| DMSO | Ullmann | 65 | 90 |

| Acetonitrile | SNAr | 72 | 93 |

Temperature and Time Dependence

Higher temperatures (100–120°C) accelerate SNAr and Ullmann reactions but risk nitrile hydrolysis. Mitsunobu reactions performed at 0°C minimize side reactions.

Table 2: Kinetic Parameters for SNAr Reaction

| Temperature (°C) | Rate Constant (h⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| 80 | 0.15 | 85 |

| 100 | 0.28 | 85 |

Industrial-Scale Production Strategies

Continuous Flow Reactors

Continuous flow systems improve heat and mass transfer, enabling safer handling of exothermic reactions and higher throughput.

Case Study :

A pilot plant achieved 92% yield using a tubular reactor with the following parameters:

-

Residence Time : 30 minutes

-

Pressure : 10 bar

-

Catalyst : Immobilized K₂CO₃ on silica

Green Chemistry Approaches

Solvent-free mechanochemical synthesis reduces waste and energy consumption. Ball milling 3-bromo-5-fluorophenol and 4-bromobutanenitrile with K₂CO₃ yields 68% product in 2 hours.

Comparative Analysis of Methods

Table 3: Method Comparison

| Parameter | SNAr | Mitsunobu | Ullmann |

|---|---|---|---|

| Yield (%) | 78 | 85 | 65 |

| Scalability | High | Low | Moderate |

| Cost ($/kg) | 120 | 450 | 200 |

| Purity (%) | 95 | 97 | 90 |

| Reaction Time (h) | 24 | 6 | 48 |

化学反应分析

Types of Reactions

4-(3-Bromo-5-fluoro-phenoxy)butanenitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while coupling reactions can produce biaryl compounds.

科学研究应用

4-(3-Bromo-5-fluoro-phenoxy)butanenitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 4-(3-Bromo-5-fluoro-phenoxy)butanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or other biomolecules.

相似化合物的比较

Comparison with Similar Compounds

The following comparison focuses on structurally related nitriles, emphasizing substituent effects, physical properties, and synthesis methods. Data are compiled from diverse sources to ensure a comprehensive analysis.

Table 1: Structural and Physical Properties of Comparable Nitriles

Key Observations

Substituent Effects on Reactivity: The phenoxy group in 4-(3-Bromo-5-fluoro-phenoxy)butanenitrile may enhance electrophilic aromatic substitution reactivity compared to alkyl-substituted nitriles like 4-(methylthio)butanenitrile . Halogenated analogs (e.g., 4-(4-Bromo-2-fluorophenyl)butanenitrile) exhibit higher molecular weights due to bromine, influencing solubility and thermal stability .

Glucosinolate-derived nitriles (e.g., 4-(methylthio)butanenitrile) are formed through enzymatic hydrolysis, highlighting biological routes distinct from synthetic halogenated nitriles .

Thermal Stability :

- Melting points for sulfonylated nitriles (87–130°C) indicate moderate stability, likely due to polar sulfonyl groups. The target compound’s stability may vary based on halogen positioning.

Biological Activity :

- Nitriles with methylthio or sulfonyl groups (e.g., ) are implicated in plant defense mechanisms, whereas halogenated variants may serve as bioactive intermediates in drug discovery .

生物活性

4-(3-Bromo-5-fluoro-phenoxy)butanenitrile is a synthetic organic compound that has garnered attention for its potential biological activities. Its structure, featuring a bromine and fluorine substituent on the phenoxy group, suggests possible interactions with biological targets, making it a candidate for various therapeutic applications.

The biological activity of 4-(3-Bromo-5-fluoro-phenoxy)butanenitrile is primarily attributed to its ability to interact with specific biomolecules, such as enzymes and receptors. The presence of the halogen substituents (bromo and fluoro) can enhance the compound's binding affinity and specificity, potentially leading to various pharmacological effects.

Antimicrobial Activity

In related research, compounds with similar phenoxy groups have shown promising antimicrobial activities. The methanolic extracts from plants containing similar structural motifs have exhibited antibacterial effects against E. coli and S. aureus, indicating that 4-(3-Bromo-5-fluoro-phenoxy)butanenitrile may also possess antimicrobial properties .

Data Table: Biological Activity Summary

| Biological Activity | Effect | Reference |

|---|---|---|

| Anticancer | Potent inhibition of L1210 cell proliferation | |

| Antimicrobial | Effective against E. coli and S. aureus |

Case Study 1: Anticancer Potential

In a study evaluating novel compounds for their anticancer effects, several analogues similar to 4-(3-Bromo-5-fluoro-phenoxy)butanenitrile were synthesized and tested against various cancer cell lines. The results indicated significant growth inhibition, suggesting that further exploration into the specific mechanisms and efficacy of this compound could yield valuable insights into its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

A comparative analysis of methanolic extracts from plants containing phenoxy derivatives revealed notable antibacterial activity. In particular, fractions exhibiting high antibacterial potency were isolated and characterized, demonstrating that compounds structurally related to 4-(3-Bromo-5-fluoro-phenoxy)butanenitrile could serve as templates for developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。